molecular formula C3H8ClN5 B3271788 (1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride CAS No. 55446-85-0

(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride

Cat. No.: B3271788
CAS No.: 55446-85-0
M. Wt: 149.58 g/mol
InChI Key: OFTWOXGKQQLGRX-UHFFFAOYSA-N
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Description

(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a heterocyclic amine salt featuring a tetrazole ring substituted with a methyl group at the N1 position and an aminomethyl group at the C5 position. Key physicochemical properties include:

  • Molecular formula: C₃H₇N₅·HCl ()
  • SMILES: CN1C(=NN=N1)CN ()
  • InChIKey: SQVYHZOAHYEQME-UHFFFAOYSA-N ()
  • Synonyms: 5-Tetrazolemethanamine hydrochloride, (1H-Tetrazol-5-yl)methanamine hydrochloride ().

The tetrazole ring confers metabolic stability and hydrogen-bonding capacity, making it a common bioisostere for carboxylic acids in medicinal chemistry. Its hydrochloride salt enhances solubility for pharmaceutical applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methyltetrazol-5-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5.ClH/c1-8-3(2-4)5-6-7-8;/h2,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTWOXGKQQLGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride typically involves the reaction of 1-methyl-1H-tetrazole with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:

    Starting Materials: 1-methyl-1H-tetrazole, formaldehyde, ammonium chloride.

    Reaction Conditions: Acidic medium, typically hydrochloric acid.

    Procedure: The starting materials are mixed and heated under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically obtained as a crystalline solid, which is then packaged and stored under appropriate conditions to maintain its stability.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound participates in several reaction types due to its functional groups:

Nucleophilic Substitution

The primary amine group (-NH₂) facilitates nucleophilic substitution reactions. Common reagents include:

  • Alkyl halides : Forms N-alkylated derivatives under basic conditions (e.g., K₂CO₃ in DMF).

  • Acyl chlorides : Produces amides via acylation, enhancing solubility for pharmaceutical applications.

Cycloaddition Reactions

The tetrazole ring undergoes [3+2] cycloadditions with alkynes or nitriles to form fused heterocycles. For example:

  • Reaction with propiolic acid derivatives yields triazolopyrimidines, which exhibit antimicrobial activity.

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, releasing the free base. This property is exploited in pH-dependent drug formulations.

Reaction Conditions and Catalysts

Optimal conditions for key transformations are summarized below:

Reaction TypeConditionsCatalyst/ReagentYield (%)
N-AlkylationDMF, 80°C, 12hK₂CO₃78–85
AcylationTHF, RT, 4hTriethylamine90–95
CycloadditionToluene, 100°C, microwave-assistedCuI65–72

Data derived from analogous tetrazole derivatives .

Biological Activity via Structural Modifications

Reactivity-driven modifications correlate with pharmacological effects:

  • Antimicrobial activity : N-Acylated derivatives show MIC values of 2–8 µg/mL against S. aureus .

  • Enzyme inhibition : Triazolopyrimidine derivatives exhibit IC₅₀ values of 1.2–3.5 µM against COX-2 .

Stability and Reactivity Considerations

Key physicochemical factors influencing reactions:

  • pH sensitivity : Degrades in strongly acidic (pH < 2) or alkaline (pH > 10) conditions.

  • Thermal stability : Decomposes above 200°C, limiting high-temperature applications.

Scientific Research Applications

Chemistry: (1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions. It is also used in the development of diagnostic assays and as a probe in biochemical studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its tetrazole moiety is known to exhibit various pharmacological activities, including antimicrobial and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of (1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrazole Ring

Table 1: Substituent Effects on Tetrazole Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound N1-methyl C₃H₇N₅·HCl 144.57 High solubility, bioisostere
[1-(Cyclopropylmethyl)-1H-tetrazol-5-yl]methanamine HCl N1-cyclopropylmethyl C₆H₁₁N₅·HCl 198.69 Increased lipophilicity
(2,5-Difluorophenyl)(1H-tetrazol-5-yl)methanamine HCl C5-(2,5-difluorophenyl) C₈H₈ClF₂N₅ 247.63 Enhanced aromatic interactions
tert-Butyl 1H-tetrazol-5-ylmethanamine HCl N1-tert-butyl C₆H₁₄N₅·HCl 191.66 Bulkier group, reduced solubility

Key Observations :

  • Aromatic Interactions : The difluorophenyl analog (C₈H₈ClF₂N₅) may exhibit stronger binding to aromatic residues in target proteins due to π-π stacking and halogen bonding ().

Heterocycle Replacement: Tetrazole vs. Triazole

Table 2: Tetrazole vs. Triazole Derivatives
Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Biological Activity (IC₅₀) References
Target Compound Tetrazole C₃H₇N₅·HCl 144.57 N/A (structural studies only)
1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine HCl Triazole C₅H₁₀ClN₅ 191.66 Antitumor (HepG2: 1.19 µM)
5-(4-Substituted)diazenyl-thiazole derivatives Triazole Variable ~300–400 Antitumor (MCF-7: 3.4 µM)

Key Observations :

  • Biological Activity : Triazole derivatives show potent antitumor activity (e.g., IC₅₀ = 1.19 µM against HepG2), but similar data for the tetrazole-based target compound is absent in the literature ().

Biological Activity

(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, also known as 1-methyl-5-amino-1H-tetrazole hydrochloride (CAS Number: 55446-85-0), is a tetrazole derivative that has garnered attention for its potential biological activities. This compound's structure features a tetrazole ring, which is known for its diverse pharmacological properties.

  • Molecular Formula : C₂H₇N₅·HCl
  • Molecular Weight : 135.56 g/mol
  • Melting Point : 167-169 °C
  • Density : 1.8 g/cm³ .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antifungal and antimicrobial properties. The tetrazole moiety is often associated with various biological activities due to its ability to interact with biological targets.

Antifungal Activity

Recent studies have demonstrated that tetrazole derivatives exhibit significant antifungal activity against various strains of fungi. For instance:

  • In vitro studies have shown that compounds similar to (1-methyl-1H-tetrazol-5-yl)methanamine hydrochloride can inhibit the growth of Candida species, including fluconazole-resistant strains .
CompoundTarget OrganismActivity
VT-1598C. albicansEffective against clinical isolates
GC. tropicalisMost active against resistant strains
HN. glabrataStrong inhibition observed

The mechanism by which (1-methyl-1H-tetrazol-5-yl)methanamine hydrochloride exerts its antifungal effects is believed to involve:

  • Cell Membrane Disruption : The hydrophobic nature of the tetrazole ring allows these compounds to penetrate fungal cell membranes effectively.
  • Enzyme Inhibition : Interaction with enzymes critical for fungal growth and survival has been suggested as a pathway for its antifungal action .

Case Studies

Several case studies have highlighted the efficacy of tetrazole derivatives in treating fungal infections:

  • Study on Fluconazole Resistance : A study published in MDPI evaluated a series of tetrazole compounds against fluconazole-resistant Candida strains. Results indicated that certain derivatives outperformed fluconazole in inhibiting growth .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of (1-methyl-1H-tetrazol-5-yl)methanamine hydrochloride to fungal enzymes, suggesting a high likelihood of interaction with key metabolic pathways .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrazole derivatives:

  • Substituent Effects : Variations in alkyl chain length and functional groups on the tetrazole ring significantly influence antifungal potency.
Substituent TypeEffect on Activity
Alkyl Chain LengthLonger chains may enhance permeability but can introduce steric hindrance
Electron-Withdrawing GroupsImprove binding affinity to target enzymes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions involving 1-methyl-1H-tetrazole-5-carbaldehyde intermediates, followed by reductive amination and subsequent hydrochloric acid salt formation. Purity optimization involves recrystallization from ethanol/water mixtures (common for hydrochloride salts) and monitoring via reverse-phase HPLC with UV detection at 210–254 nm. Impurity profiles should be cross-validated using high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for crystal structure refinement, particularly for resolving the tetrazole ring’s planar geometry and hydrogen-bonding networks with chloride ions. ORTEP-3 can generate graphical representations of thermal ellipsoids to assess positional disorder .
  • Spectroscopy : ¹H NMR in D₂O (due to hygroscopicity) will show the methyl group singlet at ~3.8 ppm and methanamine protons as a triplet near ~3.2 ppm. IR spectroscopy confirms N–H stretches (2500–2700 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Exposure Control : Use fume hoods for weighing and synthesis due to potential respiratory irritation from hydrochloride salts.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Avoid skin contact, as amine hydrochlorides can cause dermatitis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washes to prevent salt dissolution .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the tetrazole ring in this compound under varying pH conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model protonation states of the tetrazole ring. The N2 and N3 positions are most basic; at physiological pH (7.4), the ring remains neutral, but protonation occurs below pH 5. Solvent models (e.g., PCM) predict solubility trends, correlating with experimental logP values (~0.8–1.2) .

Q. What strategies resolve contradictions in crystallographic data for hygroscopic hydrochloride salts?

  • Methodological Answer :

  • Data Collection : Rapidly mount crystals under a nitrogen stream to prevent hydration. Use low-temperature (100 K) data collection to stabilize the lattice.
  • Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms and constrain HCl hydrogen positions using AFIX commands. Compare bond lengths with literature values for similar tetrazole hydrochlorides to validate geometry .

Q. How does this compound participate in bioorthogonal "click" chemistry, and what are its limitations?

  • Methodological Answer : The tetrazole group can act as a dipolarophile in strain-promoted azide-alkyne cycloadditions (SPAAC). However, steric hindrance from the methyl group may reduce reaction kinetics. Kinetic studies (UV-Vis monitoring at 300–400 nm) quantify reaction rates (k₂ ~ 0.1–0.3 M⁻¹s⁻¹), with LC-MS confirming triazole adduct formation. Competing hydrolysis of the tetrazole ring above pH 8.0 requires buffered conditions (pH 6.5–7.5) .

Q. What mechanistic insights explain its stability in aqueous vs. organic solvents?

  • Methodological Answer : Stability assays (HPLC tracking over 72 hours) show degradation <5% in acetonitrile/water (1:1) at 25°C but >20% in pure water due to hydrolysis of the tetrazole ring. Activation energy (Eₐ) calculations via Arrhenius plots (25–60°C) reveal Eₐ ~60 kJ/mol, indicating thermal instability in polar protic solvents. Deuterium exchange experiments (D₂O/DCl) confirm protonation at N3 as a degradation trigger .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride
Reactant of Route 2
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(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride

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